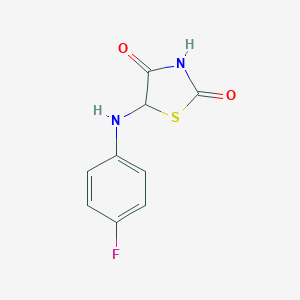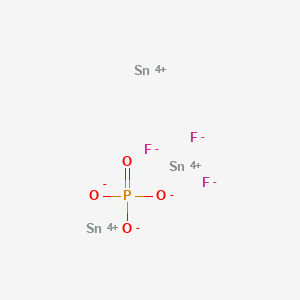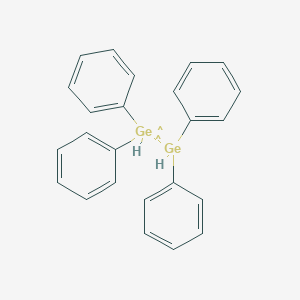![molecular formula C14H10ClN3O B227677 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as CPOX, and it belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline involves its ability to inhibit the activity of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Studies have shown that CPOX can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells. In addition, CPOX has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline have been extensively studied in vitro and in vivo. In cancer cells, CPOX has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In addition, CPOX has also been shown to modulate the expression of various genes involved in cancer cell survival and metastasis. In animal models, CPOX has been shown to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the main limitations of using CPOX is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of CPOX and its derivatives, which can help to identify more potent and selective analogs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of CPOX, which can help to identify new targets for drug development. Finally, the potential applications of CPOX in other fields, such as materials science and agriculture, also warrant further investigation.
合成法
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline involves the reaction of 4-chloroaniline with 3-(4-formylphenyl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
科学的研究の応用
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, CPOX has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent.
特性
製品名 |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.7 g/mol |
IUPAC名 |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2 |
InChIキー |
LVRLWMIKICRPFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)

![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)



![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)